molecular formula C12H16O3 B13670004 Ethyl 3-Hydroxy-3-(o-tolyl)propanoate CAS No. 70200-17-8

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate

Cat. No.: B13670004
CAS No.: 70200-17-8
M. Wt: 208.25 g/mol
InChI Key: ROEXEQUWIZEEDC-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O3 It is an ester derivative, characterized by the presence of a hydroxyl group and a tolyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-Hydroxy-3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 3-Oxo-3-(o-tolyl)propanoate.

    Reduction: Formation of 3-Hydroxy-3-(o-tolyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Oxo-3-(p-tolyl)propanoate
  • Ethyl 3-Hydroxy-3-(m-tolyl)propanoate
  • Ethyl 3-Oxo-3-(o-tolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in various fields.

Properties

CAS No.

70200-17-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3

InChI Key

ROEXEQUWIZEEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C)O

Origin of Product

United States

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